molecular formula C9H12O2 B2615619 2-Ethyl-6-(hydroxymethyl)phenol CAS No. 68658-11-7

2-Ethyl-6-(hydroxymethyl)phenol

Cat. No.: B2615619
CAS No.: 68658-11-7
M. Wt: 152.193
InChI Key: HJQISZAVSZJHOC-UHFFFAOYSA-N
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Description

2-Ethyl-6-(hydroxymethyl)phenol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenol, characterized by the presence of an ethyl group at the second position and a hydroxymethyl group at the sixth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-(hydroxymethyl)phenol typically involves the hydroxymethylation of 2-ethylphenol. One common method is the reaction of 2-ethylphenol with formaldehyde in the presence of a catalyst such as stannic chloride and tri-n-butylamine in toluene. The reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form 2-ethyl-6-methylphenol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products:

    Oxidation: 2-Ethyl-6-formylphenol or 2-Ethyl-6-carboxyphenol.

    Reduction: 2-Ethyl-6-methylphenol.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-Ethyl-6-(hydroxymethyl)phenol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Methyl-6-(hydroxymethyl)phenol
  • 2-Ethyl-4-(hydroxymethyl)phenol
  • 2-Ethyl-6-methylphenol

Comparison: 2-Ethyl-6-(hydroxymethyl)phenol is unique due to the specific positioning of the ethyl and hydroxymethyl groups, which influence its chemical reactivity and physical properties. Compared to 2-Methyl-6-(hydroxymethyl)phenol, the ethyl group in this compound provides greater hydrophobicity. In contrast to 2-Ethyl-4-(hydroxymethyl)phenol, the position of the hydroxymethyl group affects the compound’s reactivity in substitution reactions. Lastly, 2-Ethyl-6-methylphenol lacks the hydroxymethyl group, making it less versatile in certain chemical transformations .

Properties

IUPAC Name

2-ethyl-6-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-5,10-11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQISZAVSZJHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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